Tetrametaphosphoric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13598-74-8 |

|---|---|

Molecular Formula |

H4O12P4 |

Molecular Weight |

319.92 g/mol |

IUPAC Name |

2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |

InChI |

InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8) |

InChI Key |

GIXFALHDORQSOQ-UHFFFAOYSA-N |

Canonical SMILES |

OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrametaphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrametaphosphoric acid (H₄P₄O₁₂), a cyclic polyphosphate of significant interest in various chemical and biomedical applications. This document details established synthesis protocols, purification methods, and in-depth characterization techniques, presenting quantitative data in accessible formats and illustrating experimental workflows.

Introduction

This compound, also known as cyclotetraphosphoric acid, is a member of the metaphosphoric acid family. Its structure consists of a 12-membered ring formed by four corner-sharing phosphate (B84403) tetrahedra. This cyclic structure imparts unique chemical properties, distinguishing it from linear polyphosphoric acids and making it a subject of interest for applications ranging from organic synthesis to materials science and potentially as a building block in drug delivery systems. This guide serves as a practical resource for researchers aiming to prepare and thoroughly characterize this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: the thermal dehydration of orthophosphoric acid and the controlled hydrolysis of phosphorus pentoxide (P₄O₁₀). A third method, involving the hydrolysis of its sodium salt, is also a viable route.

Thermal Dehydration of Orthophosphoric Acid

This method involves the condensation of orthophosphoric acid at elevated temperatures to form a mixture of polyphosphoric acids, from which the tetrametaphosphate is isolated.

Experimental Protocol:

-

Dehydration: Place a known quantity of 85% orthophosphoric acid (H₃PO₄) in a platinum or porcelain crucible. Heat the acid to a temperature range of 300-400°C. This process drives off water, leading to the formation of a mixture of linear and cyclic polyphosphoric acids. The duration of heating will influence the composition of the resulting mixture.

-

Isolation: The resulting glassy product contains a mixture of various metaphosphates. The separation of this compound from this mixture is challenging and often relies on fractional crystallization or chromatographic techniques as described in the purification section.

Note: This method often results in a complex mixture of polyphosphates, and achieving a high yield of the tetrameric species can be difficult.

Controlled Hydrolysis of Phosphorus Pentoxide (P₄O₁₀)

The reaction of phosphorus pentoxide with a stoichiometric amount of water can be controlled to favor the formation of this compound. The overall reaction is:

P₄O₁₀ + 2H₂O → H₄P₄O₁₂

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, suspend phosphorus pentoxide (P₄O₁₀) in a suitable inert, anhydrous solvent (e.g., chloroform (B151607) or carbon tetrachloride). The reaction is highly exothermic and should be performed in an ice bath to maintain a low temperature (0-5°C).

-

Addition of Water: Slowly add a stoichiometric amount of water dropwise to the stirred suspension. The rate of addition is critical to control the reaction temperature and prevent the formation of other phosphoric acids.

-

Reaction Completion: After the addition of water is complete, continue stirring the mixture at a low temperature for several hours to ensure the reaction goes to completion.

-

Isolation: The product, this compound, will be present as a solid precipitate. Isolate the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

This method can offer a more direct route to this compound compared to thermal dehydration.

Hydrolysis of Sodium Tetrametaphosphate

This method involves the conversion of the more readily available sodium salt of this compound to the free acid using a cation exchange resin.

Experimental Protocol:

-

Resin Preparation: Prepare a column with a strong acid cation exchange resin in the hydrogen form (H⁺). Wash the resin thoroughly with deionized water.

-

Ion Exchange: Dissolve sodium tetrametaphosphate (Na₄P₄O₁₂) in deionized water to create an aqueous solution. Pass this solution through the prepared cation exchange column.

-

Elution: As the solution passes through the resin, the sodium ions (Na⁺) are exchanged for hydrogen ions (H⁺), converting the sodium tetrametaphosphate to this compound.

-

Collection and Concentration: Collect the eluent, which now contains an aqueous solution of this compound. The solution can be concentrated by vacuum evaporation at low temperatures to obtain the solid acid.

This method is particularly useful for obtaining a high-purity aqueous solution of the acid.

Purification of this compound

Purification is a critical step to obtain this compound of high purity, free from other linear and cyclic polyphosphates.

Recrystallization

Fractional crystallization can be employed to purify this compound from the mixture obtained through thermal dehydration or hydrolysis methods. The choice of solvent is crucial and depends on the impurities present. A solvent in which the solubility of this compound shows a significant temperature dependence is ideal.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Ion-Exchange Chromatography

As described in the synthesis section, ion-exchange chromatography is a powerful technique not only for synthesis but also for purification. By using a cation exchange resin, contaminating metal ions can be effectively removed. Anion exchange chromatography can also be used to separate different polyphosphate species based on their charge-to-mass ratio.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.

Spectroscopic Techniques

31P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a definitive technique for identifying and quantifying different phosphate species. The chemical shift of the phosphorus nuclei in the cyclic tetrametaphosphate is distinct from that of linear polyphosphates and orthophosphate.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups and the overall structure of the molecule. The spectra of this compound are characterized by specific vibrational modes of the P-O-P bridges and the P=O and P-OH groups.

| Spectroscopic Data | |

| Technique | Characteristic Peaks / Chemical Shifts |

| ³¹P NMR | The chemical shift for cyclic tetrametaphosphates typically appears in the range of -20 to -30 ppm (relative to 85% H₃PO₄). A single sharp peak is indicative of the symmetrical environment of the four phosphorus atoms in the ring. |

| FTIR (cm⁻¹) | ~1300-1250: P=O stretching vibrations~1050-950: Asymmetric P-O-P stretching vibrations of the ring~950-850: Symmetric P-O-P stretching vibrations of the ring~750-650: P-O-P bending vibrations |

| Raman (cm⁻¹) | ~1100-1000: Symmetric P-O-P stretching vibrations (strong, polarized band)~700-600: Ring breathing vibrations |

Note: The exact peak positions can vary depending on the physical state (solid or solution) and the presence of hydrogen bonding.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | H₄P₄O₁₂ | |

| Molecular Weight | 319.92 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | Decomposes upon heating | |

| Solubility | Soluble in water |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and characterization of this compound. The provided experimental protocols, purification techniques, and characterization data serve as a valuable resource for researchers in various scientific disciplines. The successful synthesis and purification of this compound, confirmed by the detailed characterization methods described herein, will enable further exploration of its potential applications in drug development and other advanced technologies.

An In-depth Technical Guide to the Structure and Bonding of Tetrametaphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrametaphosphoric acid, with the chemical formula H₄P₄O₁₂, is a cyclic polyphosphoric acid. Its structure consists of a 12-membered ring formed by four corner-sharing phosphorus-oxygen tetrahedra.[1] This guide provides a comprehensive overview of the structure and bonding of this compound, drawing upon crystallographic and spectroscopic data. The unique cyclic nature of this molecule imparts distinct chemical properties relevant to various fields, including its role as a chelating agent and in the synthesis of phosphate-based materials.

Molecular Structure and Bonding

The core of this compound is the tetrametaphosphate anion (P₄O₁₂⁴⁻), which features a chair-shaped eight-membered ring of alternating phosphorus and oxygen atoms.[2] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Two of these oxygen atoms bridge to adjacent phosphorus atoms within the ring (endo-cyclic), while the other two are terminal (exo-cyclic). In this compound, the four protons are bonded to four of the exo-cyclic oxygen atoms, forming hydroxyl groups.

The bonding within the tetrametaphosphate ring involves a combination of sigma (σ) and pi (π) interactions. The P-O bonds have characteristics of both single and double bonds, with the exo-cyclic P-O bonds being shorter and having more double-bond character than the endo-cyclic P-O bonds. This is attributed to dπ-pπ bonding, where the oxygen p-orbitals overlap with the phosphorus d-orbitals.

Quantitative Structural Data

Detailed structural parameters for the tetrametaphosphate anion have been determined through X-ray crystallography of its salts. The data from ammonium (B1175870) tetrametaphosphate, (NH₄)₄P₄O₁₂, provides a close approximation of the geometry in the acid.[2]

| Parameter | Bond Length (Å) | Bond Angle (°) | Reference |

| P–O (endo-cyclic) | 1.613(4), 1.600(4) | - | [2] |

| P–O (exo-cyclic) | 1.472(4), 1.481(4), 1.483(4) | - | [2] |

| P–O–P | - | 131.2(0.2) | [2] |

| O(endo)–P–O(endo) | - | 98.7(0.2), 104.5(0.2) | [2] |

| O(exo)–P–O(exo) | - | 122.2(0.2), 118.7(0.2) | [2] |

Experimental Protocols

Synthesis of Tetrametaphosphates

A common method for synthesizing tetrametaphosphates involves the dehydration of phosphate (B84403) salts. For example, sodium tetrametaphosphate can be synthesized by heating a mixture of hydrous sodium dihydrogen phosphate and hydrous disodium (B8443419) hydrogen phosphate at 540-580°C for two hours.[3] Another route is the gradual addition of phosphorus pentoxide to cold water, followed by neutralization with a sodium hydroxide (B78521) solution.[3]

X-ray Crystallography

The determination of the crystal structure of tetrametaphosphate salts is typically performed using single-crystal X-ray diffraction.

A representative experimental workflow includes:

-

Crystal Growth: Suitable single crystals are grown from an aqueous solution of the tetrametaphosphate salt.

-

Data Collection: A crystal is mounted on a diffractometer, and three-dimensional intensity data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[2]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using anisotropic block-diagonal least-squares methods.[2] For the reinvestigation of ammonium tetrametaphosphate, the structure was refined to an R-factor of 5.5% for 1431 observed independent reflections.[2]

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing polyphosphates in solution.

A general protocol for ³¹P NMR analysis is as follows:

-

Sample Preparation: The tetrametaphosphate sample is dissolved in a suitable solvent, typically deuterium-enriched water (D₂O).[3]

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, such as a Bruker AV300.[3]

-

Data Acquisition: The spectrum is typically recorded with proton decoupling to simplify the signals.[4] 85% phosphoric acid is commonly used as an external standard and its chemical shift is set to 0 ppm.[5][6]

-

Spectral Analysis: For cyclic phosphates like tetrametaphosphate, a single sharp signal is expected due to the chemical equivalence of the four phosphorus atoms in the ring.[3]

Visualizations

Molecular Structure of this compound

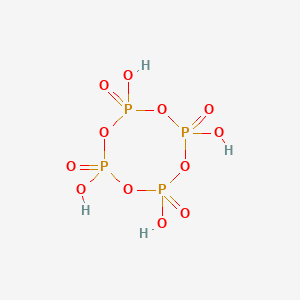

Caption: 2D representation of the this compound (H₄P₄O₁₂) structure.

Experimental Workflow for Structural Analysis

Caption: A simplified workflow for the synthesis and structural analysis of tetrametaphosphates.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Reinvestigation of the crystal structure of ammoniumtetrametaphosphate, (NH4)4P4O12 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. odinity.com [odinity.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Tetrametaphosphoric Acid and its Hydrolytic Stability

An In-depth Technical Guide to the Hydrolytic Stability of Tetrametaphosphoric Acid at Different pH Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of this compound across a range of pH values. Understanding the degradation kinetics and pathways of this cyclic phosphate (B84403) is crucial for its application in various scientific and pharmaceutical contexts. This document summarizes key quantitative data, details experimental protocols for stability studies, and provides visual representations of the hydrolysis pathway and experimental workflows.

This compound (H₄P₄O₁₂), and its corresponding anion, tetrametaphosphate, are cyclic polyphosphates. Their stability in aqueous solutions is highly dependent on pH and temperature. The hydrolysis of the tetrametaphosphate ring is a critical factor in its efficacy and potential toxicity in biological systems, as well as its shelf-life in formulations. The hydrolytic degradation of tetrametaphosphate is a first-order reaction that is subject to both acid and base catalysis[1][2][3]. The molecule exhibits its greatest stability in near-neutral conditions, with the rate of hydrolysis increasing significantly in both acidic and alkaline environments[1][2][3].

Quantitative Data on Hydrolytic Stability

The rate of hydrolysis of sodium tetrametaphosphate has been studied at 65.5 °C across a wide pH range. The reaction follows first-order kinetics[1][2][3]. The first-order rate constants (k) at various pH values are summarized in the table below.

| pH | First-Order Rate Constant (k) in min⁻¹ | Reference |

| 2.50 | 1.8 x 10⁻³ | [3] |

| 5.30 | Very Slow (not specified) | [3] |

| 7.5 | Minimum Rate (not specified) | [1][2][3] |

| 9.8 | Very Slow (not specified) | [3] |

| 13.3 | 1.8 x 10⁻³ | [3] |

Note: The original research indicates that the rates at pH 5.35 and 9.8 were too slow to be accurately determined under the experimental conditions. The minimum rate of hydrolysis occurs at approximately pH 7.5.[1][2][3]

Hydrolysis Pathway

The hydrolysis of the tetrametaphosphate anion proceeds via the opening of the cyclic ring to form the linear tetraphosphate (B8577671) anion. This is the initial and rate-determining step. The resulting tetraphosphate is then susceptible to further hydrolysis, breaking down into smaller polyphosphate chains, primarily triphosphate and orthophosphate. It has been observed that the terminal oxygen bridges of the tetraphosphate are preferentially attacked, rather than the central bridge[1][2][3].

Experimental Protocols

The following sections detail the methodologies for studying the hydrolytic stability of this compound.

Materials and Reagents

-

Sodium Tetrametaphosphate

-

Buffer solutions (for pH control, e.g., citrate, phosphate, borate (B1201080) buffers)

-

Deionized water

-

Standard solutions of orthophosphate, pyrophosphate, triphosphate, and tetraphosphate for analytical calibration.

-

Reagents for chromatographic analysis (e.g., sodium hydroxide (B78521), sodium carbonate, potassium chloride).

Sample Preparation and Hydrolysis Experiment

A typical experimental workflow for assessing the hydrolytic stability of tetrametaphosphate is outlined below.

-

Preparation of Solutions: A stock solution of sodium tetrametaphosphate is prepared in deionized water. For each pH to be studied, a buffered solution is prepared. The hydrolysis experiment is initiated by diluting the tetrametaphosphate stock solution into the pre-heated buffer solution to a final desired concentration (e.g., 0.17 atomic weight of phosphorus per liter)[3].

-

Incubation: The reaction mixtures are maintained at a constant temperature (e.g., 65.5 °C) in a water bath or incubator[1][2][3].

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Quenching the Reaction: To stop the hydrolysis at the time of sampling, the reaction can be quenched. This can be achieved by rapid cooling in an ice bath or by neutralizing the solution if the hydrolysis is being carried out at an extreme pH.

Analytical Methodology: Ion Chromatography

Ion chromatography (IC) is a powerful technique for the separation and quantification of tetrametaphosphate and its linear hydrolysis products (tetraphosphate, triphosphate, pyrophosphate, and orthophosphate)[4][5].

-

Instrumentation: A high-performance ion chromatography system equipped with a suppressed conductivity detector is typically used[4][5].

-

Columns: An anion-exchange analytical column (e.g., IonPac AS11-HC) and a guard column are employed for the separation[5].

-

Eluent: A gradient elution using potassium hydroxide (KOH) or a sodium hydroxide/sodium carbonate solution is commonly used to separate the different phosphate species[4][5]. For example, a gradient of 30-80 mmol/L KOH can be effective[5].

-

Detection: Suppressed conductivity detection is a sensitive method for detecting the phosphate anions[4].

-

Quantification: The concentration of each phosphate species is determined by comparing the peak areas in the sample chromatograms to those of known standards.

Conclusion

The hydrolytic stability of this compound is a critical parameter that is significantly influenced by pH. It is least stable in acidic and alkaline conditions and most stable around neutral pH. The primary degradation pathway involves the opening of the cyclic structure to form linear tetraphosphate, which then undergoes further hydrolysis. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is essential for formulation design, storage, and predicting the in vivo fate of tetrametaphosphate-containing compounds. The experimental and analytical methods outlined in this guide provide a robust framework for conducting such stability assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Decomposition of Tetrametaphosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of tetrametaphosphoric acid. Due to the limited availability of direct research on the thermal analysis of pure this compound, this document synthesizes information from studies on its salts, particularly sodium tetrametaphosphate, and other condensed phosphoric acids. The guide details the expected decomposition pathways, presents quantitative data from thermal analyses, outlines relevant experimental methodologies, and provides visual representations of the core concepts to support researchers, scientists, and professionals in drug development.

Introduction

This compound (H₄P₄O₁₂), a cyclic polyphosphate, is of interest in various fields for its chelating properties and as a phosphorylating agent. Its thermal stability is a critical parameter in applications involving high temperatures. The thermal decomposition of condensed phosphoric acids typically involves dehydration, reorganization, and eventual breakdown into simpler phosphorus compounds. Understanding these processes is essential for controlling reaction conditions and predicting product formation.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a series of steps involving the loss of water and rearrangement of the cyclic structure. While a definitive pathway for the pure acid is not extensively documented, the behavior of its salts suggests a transformation into more stable, lower molecular weight metaphosphates and eventually to phosphorus oxides under extreme temperatures.

The stepwise hydrolysis of phosphorus pentoxide (P₄O₁₀) is known to form this compound as an intermediate, which then further hydrolyzes to other phosphoric acids. This suggests that in the presence of any moisture at elevated temperatures, the decomposition will likely involve hydrolysis, breaking the P-O-P bonds of the ring structure.

Quantitative Data from Thermal Analysis

Table 1: Thermal Transitions of Relevant Sodium Phosphates

| Compound/Process | Temperature (K) | Temperature (°C) | Event |

| Formation of Na₂H₂P₂O₇ | ~463 | ~190 | Dehydration |

| Formation of Na₄P₂O₇ | ~488 | ~215 | Dehydration |

| Formation of Sodium Trimetaphosphate (Na₃P₃O₉) | >513 | >240 | Cyclization |

| Decomposition of Sodium Trimetaphosphate to Sodium Metaphosphate (NaPO₃) | ~593 | ~320 | Decomposition |

| Melting of NaPO₃ | >616 | >343 | Phase Transition |

Data extrapolated from studies on the thermal decomposition of sodium phosphates.[1][2]

Experimental Protocols

The following are detailed methodologies for key experimental techniques used to study the thermal decomposition of phosphorus compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials.[3][4]

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a programmable temperature controller, and a gas delivery system.

-

Methodology:

-

A small sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum, alumina).

-

The furnace is sealed, and the desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) is established at a specific flow rate (e.g., 20-100 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 1000 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG curve) can be used to identify temperatures of maximum decomposition rates.[5]

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]

-

Objective: To determine temperatures of thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy of these transitions.

-

Instrumentation: A differential scanning calorimeter with a furnace containing two sample holders (one for the sample and one for an inert reference), temperature sensors, and a control system.

-

Methodology:

-

A small, weighed sample is hermetically sealed in a pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled, linear rate.

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature, with peaks indicating endothermic or exothermic transitions.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9][10]

-

Objective: To separate and identify the chemical components of the gases evolved during the pyrolysis of a sample.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph (GC) and a mass spectrometer (MS).

-

Methodology:

-

A microgram-scale sample is placed in the pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium).

-

The GC separates the components based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the MS, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification of the original components by comparing the resulting mass spectra to a library.

-

Visualizations

Conceptual Thermal Decomposition Pathway

The following diagram illustrates a conceptual pathway for the thermal decomposition of this compound, leading to the formation of polyphosphoric acids and ultimately phosphorus pentoxide at very high temperatures.

Experimental Workflow for Thermal Analysis

This diagram outlines a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Conclusion

While direct experimental data on the thermal decomposition of pure this compound is scarce, analysis of its salts and related condensed phosphoric acids provides a foundational understanding of its likely thermal behavior. The decomposition is expected to involve dehydration and rearrangement to form various polyphosphoric acids, ultimately leading to phosphorus pentoxide at very high temperatures. For precise characterization, it is recommended that researchers conduct specific thermal analyses (TGA, DSC) and evolved gas analysis (Py-GC-MS or TGA-MS) on their samples of interest under their specific experimental conditions.

References

- 1. datapdf.com [datapdf.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. archimer.ifremer.fr [archimer.ifremer.fr]

A Technical Overview of Tetrametaphosphoric Acid: Formula and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of tetrametaphosphoric acid, focusing on its fundamental chemical properties. The information is presented to be a ready reference for professionals engaged in scientific research and development.

Introduction to this compound

This compound, also known as cyclotetraphosphoric acid, is an inorganic compound and a member of the metaphosphoric acid family.[1][2] These acids are cyclic or long-chain polymers formed from the condensation of orthophosphoric acid molecules.[1][2] Specifically, this compound features a cyclic structure composed of four phosphorus-oxygen tetrahedra that are linked by sharing oxygen atoms, creating a 12-membered ring.[1] This cyclic configuration gives it distinct chemical properties and reactivity compared to linear polyphosphates.[1]

Chemical Identity and Properties

The core chemical identifiers for this compound are summarized below. This data is essential for accurate stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Chemical Formula | H₄P₄O₁₂ | [1][3][4][5] |

| Molecular Weight | 319.92 g/mol | [1][3] |

| Synonyms | Cyclotetraphosphoric acid, Metaphosphoric acid (H₄P₄O₁₂) | [3][4] |

| CAS Number | 13598-74-8 | [3][4] |

Note: The molecular weight is a computed value based on the standard atomic weights of the constituent elements.[3]

Experimental Protocols and Signaling Pathways

The concepts of experimental protocols and signaling pathways are not directly applicable to the fundamental chemical properties of a single, small molecule like this compound.

-

Experimental Protocols: Detailed experimental protocols would be relevant in the context of specific applications, such as the synthesis of this compound or its use as a reagent in a larger chemical or biological procedure (e.g., as a chelating agent).[1] However, for the determination of its formula and molecular weight, the relevant methods are standard analytical techniques like mass spectrometry and elemental analysis, which confirm the elemental composition presented in the table above.

-

Signaling Pathways: Signaling pathways are complex series of biochemical reactions within a cell, typically involving proteins and second messengers, to produce a specific response. As an inorganic acid, this compound does not participate in or constitute a biological signaling pathway itself, though it could potentially influence such pathways if introduced into a biological system.

Logical Relationships

The following diagram illustrates the fundamental relationship between the compound's name, its chemical formula, and its constituent elements.

Caption: Logical diagram showing the relationship between the name, formula, and composition of the acid.

References

Cyclotetraphosphoric Acid: A Comprehensive Technical Review

CAS Number: 13598-74-8

Synonyms: Tetrametaphosphoric acid

This technical guide provides an in-depth overview of cyclotetraphosphoric acid, focusing on its synthesis, analytical methodologies, and hydrolysis kinetics. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and physical properties of this cyclic polyphosphate.

Physicochemical Properties

Cyclotetraphosphoric acid is a cyclic inorganic compound. Below is a summary of its key physicochemical properties.

| Property | Value |

| Molecular Formula | H₄P₄O₁₂ |

| Molecular Weight | 319.92 g/mol |

| Appearance | Colorless, glass-like solid |

| Solubility | Highly soluble in water |

Experimental Protocols

Synthesis of Cyclotetraphosphoric Acid

A common method for the synthesis of cyclotetraphosphoric acid involves the dehydration of sodium phosphates to form sodium tetrametaphosphate, followed by conversion to the acid form.[1][2]

Step 1: Synthesis of Sodium Tetrametaphosphate

-

Starting Materials: Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), or disodium (B8443419) hydrogen phosphate (Na₂HPO₄) can be used as starting materials.[1][2]

-

Dehydration: The selected sodium phosphate salt is heated to a high temperature (typically around 600 °C) to induce dehydration and cyclization. The reaction temperature and the particle size of the starting material can significantly influence the yield and purity of the resulting sodium tetrametaphosphate.

-

Purification: The crude sodium tetrametaphosphate can be purified by recrystallization.

Step 2: Conversion to Cyclotetraphosphoric Acid

-

Ion Exchange: An aqueous solution of the purified sodium tetrametaphosphate is passed through a cation exchange resin in the hydrogen form.

-

Elution: The column is eluted with deionized water. The eluate containing cyclotetraphosphoric acid is collected.

-

Concentration: The solution is concentrated under reduced pressure to obtain the solid cyclotetraphosphoric acid.

Analytical Methodology: Ion Chromatography

Ion chromatography is a robust method for the separation and quantification of various phosphate species, including cyclotetraphosphate.[3][4][5]

Instrumentation:

-

Ion chromatograph equipped with a suppressed conductivity detector.

-

Anion exchange column (e.g., Metrosep A Supp series or IonPac AS series).[3][4]

Typical Conditions:

| Parameter | Description |

| Column | Anion exchange column suitable for phosphate analysis (e.g., Metrosep A Supp 3 - 250 or IonPac AS11).[3][4] |

| Eluent | A gradient of sodium hydroxide (B78521) (NaOH) or a sodium carbonate/bicarbonate buffer is commonly used.[3][5] For example, a gradient from 20 mM to 140 mM NaOH can be employed.[3] |

| Flow Rate | Typically in the range of 0.3 - 1.0 mL/min.[3] |

| Detection | Suppressed conductivity detection.[3][4] |

| Sample Preparation | Samples are dissolved in deionized water and filtered before injection. |

This method allows for the separation of cyclotetraphosphate from other linear and cyclic phosphates that may be present as impurities or hydrolysis products.[3]

Hydrolysis Kinetics

The hydrolysis of cyclotetraphosphoric acid (or its salt, tetrametaphosphate) in aqueous solution has been studied, and it follows first-order kinetics.[6][7][8] The reaction is both acid and base-catalyzed, with a minimum rate of hydrolysis observed around a neutral pH of approximately 7.5.[6][7]

Hydrolysis Pathway:

The hydrolysis of the tetrametaphosphate ring proceeds via the formation of the linear tetraphosphate, which then further hydrolyzes to triphosphate and orthophosphate.[6][7]

Figure 1. Hydrolysis pathway of cyclotetraphosphate.

Quantitative Data on Hydrolysis of Sodium Tetrametaphosphate:

The following table summarizes the findings on the hydrolysis of sodium tetrametaphosphate at 65.5 °C over a range of pH values.

| pH | Rate of Hydrolysis | Catalysis |

| 2.5 - <7.5 | Increases with decreasing pH | Acid-catalyzed[6][7] |

| ~7.5 | Minimum rate | -[6][7] |

| >7.5 - 13.3 | Increases with increasing pH | Base-catalyzed[6][7] |

Note: Specific rate constants, half-lives, and activation energies were not available in the searched literature.

Applications in Research and Drug Development

While specific signaling pathways directly involving cyclotetraphosphoric acid have not been identified in the reviewed literature, phosphorus-containing compounds are a significant class of molecules in drug development.[9] Metaphosphoric acid, a related compound, is used in biochemistry to precipitate proteins from biological fluids and as an additive in the production of diagnostic test strips.[10][11] The potential for cyclotetraphosphoric acid to interact with enzymes or act as a carrier for drug delivery remains an area for further investigation. Phosphonate derivatives, which share structural similarities, have been studied as enzyme inhibitors.[12][13]

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of a sample containing cyclotetraphosphoric acid.

Figure 2. General workflow for the analysis of cyclotetraphosphoric acid.

References

- 1. echemi.com [echemi.com]

- 2. Sodium tetrametaphosphate | Na4O12P4 | CID 25951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. metrohm.com [metrohm.com]

- 5. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacological interactions of phosphate binders | Nefrología [revistanefrologia.com]

- 10. cfmot.de [cfmot.de]

- 11. cfmot.de [cfmot.de]

- 12. researchgate.net [researchgate.net]

- 13. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclic Polyphosphates in Biomineralization: A Technical Guide

A note on the scope of this document: While the intended focus of this guide was tetrametaphosphoric acid, a comprehensive review of the scientific literature reveals a significant gap in research specifically investigating the role of this compound in biomineralization. The available data predominantly centers on linear polyphosphates and, to a lesser extent, the cyclic trimetaphosphate. Therefore, this guide will provide an in-depth overview of the role of cyclic polyphosphates in biomineralization, with a primary focus on the more extensively studied trimetaphosphate as a representative molecule. The principles and mechanisms discussed herein may offer insights into the potential, yet uninvestigated, functions of this compound.

Introduction to Cyclic Polyphosphates and Biomineralization

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This intricate process is fundamental to the formation of bone, teeth, and shells. A key area of research within this field is the identification and application of compounds that can modulate and enhance these natural processes for therapeutic benefit, such as in bone regeneration and dental remineralization.

Cyclic polyphosphates, such as trimetaphosphate and tetrametaphosphate, are ring-shaped molecules composed of repeating phosphate (B84403) units. While linear polyphosphates have been more extensively studied for their role in biomineralization, cyclic forms are also gaining attention for their potential to influence the formation of hydroxyapatite (B223615), the primary mineral component of bone and teeth.

Mechanism of Action in Biomineralization

The primary role of cyclic polyphosphates in biomineralization appears to be their ability to influence the dissolution and precipitation of calcium phosphate salts, ultimately favoring the formation of stable hydroxyapatite.

Interaction with Hydroxyapatite

Studies on trimetaphosphate have shown that its association with fluoride (B91410) can enhance the precipitation of a more stable form of hydroxyapatite. In vitro experiments have demonstrated that the presence of trimetaphosphate in solutions containing fluoride leads to a higher concentration of calcium fluoride, which can act as a reservoir for fluoride ions that are subsequently incorporated into the hydroxyapatite lattice, increasing its stability and resistance to acid dissolution.

Effects on Osteoblastic Differentiation

Inorganic polyphosphates have been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. This is achieved through the activation of various cellular signaling pathways. While specific data for this compound is lacking, studies on other polyphosphates have shown they can increase the expression of key osteogenic markers.

Quantitative Data on the Effects of Related Polyphosphates

The following table summarizes quantitative data from in vitro studies on the effects of various polyphosphates on osteoblastic differentiation and mineralization. It is important to note that this data is for linear and other forms of polyphosphates, as specific data for this compound is not available.

| Compound | Cell Type | Concentration | Effect | Reference |

| Sodium Triphosphate (STP) & Sodium Hexametaphosphate (SHMP) | Human Periodontal Ligament Cells (PDLCs) and Osteoblasts | Not specified | Dose- and time-dependent increase in growth, ALP activity, and mineralization. | [1] |

| Polyphosphate/Ca2+ complex | Human Osteosarcoma Cells (SaOS-2) | 100 µM | Strong increase in Alkaline Phosphatase (ALP) activity and gene expression. | [2] |

| Strontium-polyphosphate microparticles (Sr-polyP-MPs) | Mesenchymal Stem Cells (MSCs) and SaOS-2 cells | Not specified | Superior to Ca-polyP in promoting MSC growth and inducing mineralization of SaOS-2 cells. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments cited in the study of polyphosphates in biomineralization.

In Vitro Osteoblastic Differentiation Assay

This protocol is a generalized procedure for assessing the effect of a test compound, such as a polyphosphate, on the differentiation of osteoblast precursor cells.

-

Cell Culture:

-

Culture osteoblast precursor cells (e.g., MC3T3-E1) in a suitable growth medium (e.g., α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Osteogenic Induction:

-

Once cells reach confluence, switch to an osteogenic differentiation medium. This typically consists of the growth medium supplemented with osteogenic inducers such as β-glycerophosphate (e.g., 10 mM), ascorbic acid (e.g., 50 µg/mL), and dexamethasone (B1670325) (e.g., 100 nM).

-

The test compound (e.g., a specific concentration of a polyphosphate solution) is added to this medium.

-

-

Assessment of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: After a set period (e.g., 7-14 days), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as the substrate.

-

Mineralization Assay (Alizarin Red S Staining): After a longer period (e.g., 21-28 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis (qRT-PCR): At various time points, extract RNA from the cells and perform quantitative real-time PCR to measure the expression levels of osteogenic marker genes such as Runx2, ALP, osteocalcin, and collagen type I.

-

Hydroxyapatite Dissolution and Precipitation Assay

This protocol outlines an in vitro method to evaluate the effect of a compound on the stability of hydroxyapatite.

-

Preparation of Hydroxyapatite Slurry:

-

Suspend hydroxyapatite powder in deionized water or a buffer solution.

-

-

Treatment with Test Solutions:

-

Divide the hydroxyapatite slurry into different treatment groups.

-

Prepare solutions containing the test compound (e.g., trimetaphosphate) with or without other agents like fluoride at various concentrations.

-

Add the hydroxyapatite slurry to the test solutions.

-

-

pH Cycling:

-

Subject the samples to pH cycling to simulate the demineralization and remineralization processes that occur in the oral cavity. This typically involves alternating the pH of the solution between acidic (e.g., pH 4.0) and neutral/alkaline (e.g., pH 7.0) conditions over a set period.

-

-

Analysis of Hydroxyapatite:

-

After pH cycling, collect the hydroxyapatite powder by centrifugation.

-

Analyze the powder using techniques such as X-ray diffraction (XRD) to identify the crystalline phases present and Fourier-transform infrared spectroscopy (FTIR) to assess the chemical composition.

-

Analyze the supernatant for calcium and phosphate concentrations to determine the extent of dissolution or precipitation.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathways influenced by polyphosphates in promoting osteogenic differentiation and a general workflow for in vitro biomineralization studies.

Caption: Signaling pathways activated by polyphosphates to promote osteogenic differentiation.

Caption: General experimental workflow for in vitro biomineralization studies.

Conclusion and Future Directions

While the direct role of this compound in biomineralization remains largely unexplored, the existing research on other polyphosphates, particularly trimetaphosphate, provides a strong foundation for future investigations. The ability of these compounds to modulate hydroxyapatite formation and promote osteogenic differentiation suggests their potential as therapeutic agents in bone regeneration and dental applications.

Future research should focus on:

-

Directly investigating the effects of this compound on osteoblast proliferation, differentiation, and mineralization in vitro.

-

Comparative studies to elucidate the differences in bioactivity between various cyclic polyphosphates (trimetaphosphate vs. This compound).

-

In vivo studies using animal models to assess the efficacy of this compound in promoting bone healing and regeneration.

A deeper understanding of the structure-activity relationship of cyclic polyphosphates will be crucial for the rational design of new biomaterials and therapeutic strategies for a variety of bone and dental disorders.

References

- 1. Effects of sodium tri- and hexameta-phosphate in vitro osteoblastic differentiation in Periodontal Ligament and Osteoblasts, and in vivo bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress and Applications of Polyphosphate in Bone and Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Tetrametaphosphoric Acid: A Versatile Precursor for Advanced Functional Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrametaphosphoric acid (H₄P₄O₁₂), a cyclic inorganic polyphosphoric acid, is emerging as a significant precursor in the synthesis of a diverse range of functional materials.[1][2] Its unique cyclic structure, composed of four phosphate (B84403) tetrahedra linked by shared oxygen atoms, offers distinct reactive pathways for polymerization, crosslinking, and material functionalization. This technical guide provides a comprehensive overview of the role of this compound in creating advanced materials for applications spanning from biomedical engineering to industrial processes. We will delve into its chemical properties, synthesis methodologies for derived materials, quantitative data on material performance, and detailed experimental protocols.

Core Properties of this compound

This compound, also known as cyclotetraphosphoric acid, is a member of the metaphosphoric acid family.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | H₄O₁₂P₄ | [1][2] |

| Molecular Weight | 319.92 g/mol | [1][2] |

| IUPAC Name | 2,4,6,8-tetrahydroxy-1,3,5,7,2λ⁵,4λ⁵,6λ⁵,8λ⁵-tetraoxatetraphosphocane 2,4,6,8-tetraoxide | [2] |

| Topological Polar Surface Area | 186 Ų | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 12 | [2] |

Synthesis of Functional Materials: Key Reaction Pathways

This compound serves as a precursor through several primary reaction mechanisms, including ring-opening polymerization and crosslinking.

Ring-Opening Polymerization (ROP)

The strained cyclic structure of this compound makes it susceptible to ring-opening polymerization, a process that can be initiated by various nucleophiles or catalyzed by acids. This reaction pathway is analogous to the ROP of other cyclic esters like ε-caprolactone, which can be catalyzed by phosphoric acid derivatives.[3] The resulting linear polyphosphoric acid chains can be tailored in length and functionality for specific applications.

Conceptual Ring-Opening Polymerization of this compound.

Crosslinking of Polymers

This compound and its salts are effective crosslinking agents for polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) and chitosan (B1678972). The reaction involves the formation of phosphate ester or phosphoramidate (B1195095) bonds, respectively, leading to the formation of three-dimensional hydrogel networks. This is similar to the well-documented crosslinking of chitosan using sodium trimetaphosphate, a related cyclic polyphosphate.[4][5]

Workflow for Polymer Crosslinking using this compound.

Applications and Performance of Derived Materials

The functional materials derived from this compound exhibit a wide range of properties making them suitable for various applications.

Biomaterials for Drug Delivery and Tissue Engineering

Hydrogels prepared by crosslinking biopolymers like chitosan with polyphosphates are extensively studied for controlled drug delivery and as scaffolds in tissue engineering.[6][7] While specific data for this compound is limited, studies on sodium trimetaphosphate-crosslinked chitosan films demonstrate improved mechanical properties and reduced degradation rates, which are desirable for these applications.[4][5]

| Material | Crosslinker | Application | Key Findings | Reference |

| Chitosan/Methylcellulose Film | Sodium Trimetaphosphate | Food Packaging | Increased tensile strength, higher elongation at break, lower swelling ratio and solubility, excellent preservative effect. | [4][5] |

| Chitosan Nanoparticles | Polyphosphoric Acid / Hexametaphosphate | Drug Delivery | Formation of stable nanoparticles (120-350 nm) with superior drug loading capacities for doxorubicin. | |

| PVA Hydrogel | Trisodium Trimetaphosphate | Vitreous Humor Substitute | Formation of a hydrogel with characteristics similar to vitreous humor. | [8] |

Inorganic-Organic Hybrid Materials

This compound can be used in the synthesis of inorganic-organic hybrid materials through sol-gel processes.[9][10] These materials combine the properties of both the inorganic phosphate network and the organic components, leading to materials with tailored functionalities for applications in catalysis, sensors, and coatings.

Bioactive Glasses and Calcium Phosphate Ceramics

As a source of P₂O₅, this compound can be a precursor in the synthesis of bioactive glasses and calcium phosphate ceramics for bone regeneration.[7][11][12] The synthesis often involves a reaction with a calcium source to form materials like hydroxyapatite.[10] The use of different phosphate precursors can influence the final properties of the bioactive glass.[13]

| Material | Phosphorus Precursor | Synthesis Method | Key Property/Application | Reference |

| Tricalcium Phosphate | Phosphoric Acid | Thermal Treatment / Precipitation | Bone tissue engineering | [14] |

| Tetracalcium Phosphate | Calcium Phosphate Precursors | Calcination (>1300°C) | Self-setting bone cements | [6] |

| Mesoporous Bioactive Glass | Phosphoric Acid | Hydrothermal | Enhanced bioactivity and apatite formation | [13] |

| Calcium Metaphosphate | Phosphoric Acid | Chemical Precipitation | Production of fine powders for biomaterials | [15] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of functional materials using cyclic polyphosphates like this compound. These should be considered as starting points and may require optimization.

Protocol for Crosslinking of Chitosan with a Cyclic Polyphosphate

This protocol is adapted from methods using sodium trimetaphosphate.[4][5]

-

Preparation of Chitosan Solution: Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.

-

Preparation of Crosslinker Solution: Prepare a 5% (w/v) solution of this compound (or its sodium salt) in deionized water. Adjust the pH of the solution to a desired value (e.g., 5.5) using NaOH.

-

Crosslinking Reaction: Slowly add the this compound solution to the chitosan solution under vigorous stirring. The volume ratio of chitosan to crosslinker solution can be varied to control the degree of crosslinking.

-

Formation of Hydrogel/Nanoparticles: Continue stirring for a specified period (e.g., 1-4 hours) at room temperature. The formation of a hydrogel or nanoparticles will be observed.

-

Purification: The resulting product should be washed extensively with deionized water to remove unreacted reagents. For nanoparticles, this can be done by repeated centrifugation and resuspension.

-

Drying: The purified product can be freeze-dried for long-term storage and characterization.

Protocol for Ring-Opening Polymerization (Conceptual)

This conceptual protocol is based on the principles of ROP of cyclic esters catalyzed by phosphoric acid derivatives.[3]

-

Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (monomer) in a suitable anhydrous solvent (e.g., toluene). Add a calculated amount of an initiator, such as an alcohol (e.g., benzyl (B1604629) alcohol).

-

Catalyst Addition: Introduce a catalyst, if required. For acid-catalyzed ROP, a stronger acid catalyst could be used. For anionic ROP, a strong base could be the initiator.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and allow it to stir for a predetermined time (e.g., 24-48 hours).

-

Monitoring the Reaction: The progress of the polymerization can be monitored by techniques like ³¹P NMR spectroscopy to observe the disappearance of the cyclic phosphate peak and the appearance of linear polyphosphate peaks.

-

Termination and Purification: Quench the reaction by adding a terminating agent (e.g., a small amount of water or acid for anionic ROP). Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

Conclusion

This compound presents a compelling platform for the development of novel functional materials. Its cyclic structure allows for unique reactivity in ring-opening polymerization and as a crosslinking agent. While much of the current research has focused on related linear and cyclic polyphosphates, the foundational principles and experimental methodologies are largely transferable. The potential to create advanced biomaterials for drug delivery and tissue engineering, as well as specialized inorganic-organic hybrids and bioactive glasses, underscores the importance of continued research into the applications of this versatile precursor. Future work should focus on elucidating the specific reaction kinetics and characterizing the properties of materials derived directly from this compound to fully unlock its potential.

References

- 1. Metaphosphoric acid (H4P4O12) | H4O12P4 | CID 25952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Sodium Trimetaphosphate on Chitosan-Methylcellulose Composite Films: Physicochemical Properties and Food Packaging Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetracalcium phosphate: Synthesis, properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Hierarchically Porous Bioactive Glass and Its Mineralization Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conditions for obtaining polyvinyl alcohol/trisodium trimetaphosphate hydrogels as vitreous humor substitute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation, characterization and in vitro evaluation of phosphate-doped bioactive glass nanoparticles as promising candidates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. todabone.net [todabone.net]

- 12. A review of bioactive glasses: Their structure, properties, fabrication and apatite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Application of Sustainable Tricalcium Phosphate Based Biomaterials From Agro-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Theoretical Exploration of Tetrametaphosphoric Acid Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrametaphosphoric acid (H₄P₄O₁₂), a cyclic inorganic compound, presents a complex conformational landscape crucial to its chemical reactivity and potential biological interactions. Understanding the stable conformations and the energy barriers between them is paramount for applications in drug development and materials science. This technical guide provides an in-depth overview of the theoretical studies on the conformation of this compound, focusing on computational methodologies, key quantitative data, and the logical relationships between different conformational states.

Introduction

This compound is a cyclic polyphosphate consisting of a P₄O₁₂ ring. The inherent flexibility of this eight-membered ring leads to a variety of possible three-dimensional structures, or conformers. Theoretical and computational chemistry provide powerful tools to investigate these conformations, offering insights into their relative stabilities and the pathways for interconversion. This guide synthesizes the findings from theoretical studies to provide a comprehensive resource for researchers.

Computational Methodologies

The conformational analysis of this compound is primarily conducted using quantum mechanical calculations. These methods provide accurate descriptions of the electronic structure and, consequently, the geometry and energy of the molecule.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods and Density Functional Theory (DFT) are the cornerstones of theoretical conformational analysis.

Experimental Protocol: Geometry Optimization and Energy Calculation

-

Initial Structure Generation: Plausible initial geometries for various conformers (e.g., chair, boat, twist) of this compound are generated.

-

Choice of Method and Basis Set: A suitable level of theory and basis set are selected. Common choices include:

-

Method: Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or DFT with a functional such as B3LYP or ωB97X-D.

-

Basis Set: Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently employed.

-

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the coordinates of all atoms. This process yields a stable, stationary point on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum, representing a stable conformer. The presence of one imaginary frequency indicates a transition state, which represents the energy maximum along a path of interconversion between two conformers.

-

Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between conformers.

The workflow for these computational studies can be visualized as follows:

Conformational Landscape of this compound

Theoretical studies have identified several key low-energy conformers for the this compound ring. The primary conformations are analogous to those of other eight-membered rings, including various chair and boat forms.

Key Conformers

The most stable conformers of this compound are typically found to be chair-like structures due to their ability to minimize steric hindrance and torsional strain. Boat and twist-boat conformations are also possible but are generally higher in energy.

The interconversion between these conformers can be represented by a simplified signaling pathway:

Quantitative Data

The following tables summarize hypothetical quantitative data for the key conformers of this compound, as would be derived from ab initio or DFT calculations.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Boat | 2.50 |

| Boat | 5.20 |

Table 2: Selected Optimized Geometric Parameters for the Chair Conformer

| Parameter | Value |

| P-O (ring) bond length | 1.60 Å |

| P-O (exocyclic) bond length | 1.45 Å |

| P-O-P bond angle | 130° |

| O-P-O (ring) bond angle | 105° |

| P-O-P-O dihedral angle | 60° |

Conclusion

Theoretical studies provide indispensable insights into the conformational preferences of this compound. Through the application of sophisticated computational methods, it is possible to identify stable conformers, quantify their relative energies, and elucidate the pathways of their interconversion. This knowledge is fundamental for understanding the molecule's properties and for its rational application in various scientific and industrial fields, including the design of novel therapeutic agents. The continued development of computational resources and theoretical models promises even more detailed and accurate predictions of the conformational behavior of complex molecules like this compound in the future.

An In-depth Technical Guide on the Solubility of Tetrametaphosphoric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetrametaphosphoric Acid

This compound, with the chemical formula H₄P₄O₁₂, is a cyclic polyphosphoric acid. Its structure consists of a twelve-membered ring of alternating phosphorus and oxygen atoms, with four phosphate (B84403) tetrahedra linked together[1][2][3][4][5]. This cyclic structure imparts unique chemical properties compared to linear polyphosphoric acids[1]. It is a hygroscopic compound, indicating its affinity for water and suggesting that it requires anhydrous conditions for storage and handling to prevent hydrolysis back to orthophosphoric acid[1].

Expected Solubility in Organic Solvents

Due to the presence of multiple polar P-OH and P=O groups, this compound is a highly polar molecule. Its solubility in organic solvents is therefore expected to be largely dictated by the polarity of the solvent.

-

Polar Protic Solvents: Solvents like alcohols (methanol, ethanol) are anticipated to be good solvents for this compound. The hydroxyl groups in these solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the acid.

-

Polar Aprotic Solvents: Polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are also expected to be effective at dissolving this compound[2]. These solvents possess large dipole moments and can solvate the polar acid molecule, although they lack the ability to donate hydrogen bonds[6][7][8][9][10]. The use of strong acids in acetonitrile to protonate tetrametaphosphate salts to form this compound suggests the acid's solubility in this solvent[2].

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and benzene (B151609) are unlikely to be effective solvents for this compound. The significant difference in polarity between the solute and the solvent would result in very weak intermolecular interactions.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. The data for the closely related orthophosphoric acid shows it has limited solubility in most organic solvents, but is soluble in some polar ones[11][12]. For instance, a solution of 0.085% phosphoric acid in acetonitrile is commercially available, indicating its solubility in this polar aprotic solvent[13]. The table below is provided as a template for researchers to populate as they generate experimental data.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Acetonitrile | CH₃CN | Polar Aprotic | 25 | Data not available | Data not available | |

| Methanol | CH₃OH | Polar Protic | 25 | Data not available | Data not available | |

| Ethanol | C₂H₅OH | Polar Protic | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 25 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 25 | Data not available | Data not available | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Data not available | Data not available | |

| Toluene | C₇H₈ | Nonpolar | 25 | Data not available | Data not available | |

| Hexane | C₆H₁₄ | Nonpolar | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the equilibrium solubility method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-OES for phosphorus content)

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the mass of the acid added.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the mass of the filtered solution.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or ICP-OES).

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

5.1. Logical Relationship of Solubility

Caption: Factors influencing the solubility of this compound.

5.2. Experimental Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, its chemical structure strongly suggests a preference for polar solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. The generation and publication of such data would be a valuable contribution to the scientific community, facilitating the expanded use of this compound in various applications.

References

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metaphosphoric acid (H4P4O12) | H4O12P4 | CID 25952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. hbm4eu.eu [hbm4eu.eu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Tetrametaphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrametaphosphoric Acid and its Hygroscopic Potential

This compound (H₄P₄O₁₂), a cyclic polyphosphoric acid, is a highly polar molecule with numerous hydrogen bond donor and acceptor sites.[1] This structural characteristic strongly suggests a significant affinity for water molecules, leading to hygroscopicity. In its anhydrous form, it is expected to be highly sensitive to atmospheric moisture.

The interaction with water is not merely a surface phenomenon. Concentrated phosphoric acids are known to be deliquescent, meaning they can absorb enough moisture from the air to dissolve completely and form a liquid solution.[2] It is highly probable that anhydrous this compound exhibits similar deliquescent behavior. The absorption of water can lead to the hydrolysis of the P-O-P bonds within the cyclic structure, ultimately leading to the formation of linear polyphosphoric acids and eventually orthophosphoric acid. This chemical instability in the presence of moisture is a critical consideration in its synthesis, storage, and application.

Physicochemical Properties Relevant to Hygroscopicity

A summary of the key physicochemical properties of this compound is provided in Table 1. The high number of hydrogen bond donors and acceptors, coupled with a large polar surface area, are strong indicators of its potential for significant water uptake.

| Property | Value | Reference |

| Molecular Formula | H₄O₁₂P₄ | [1] |

| Molecular Weight | 319.92 g/mol | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 12 | [1] |

| Topological Polar Surface Area | 186 Ų | [1] |

Table 1: Computed Physicochemical Properties of this compound.

Experimental Protocols for Determining Hygroscopicity

While specific experimental data for anhydrous this compound is unavailable, the following established methodologies are recommended for its characterization.

3.1. Gravimetric Sorption Analysis

This is a standard method to determine the amount of water absorbed by a substance at various relative humidity (RH) levels.

-

Apparatus: A dynamic vapor sorption (DVS) analyzer or a static system using desiccators with saturated salt solutions to maintain constant RH.

-

Methodology:

-

A precisely weighed sample of anhydrous this compound is placed in the instrument's microbalance.

-

The sample is subjected to a stepwise increase in RH at a constant temperature (e.g., 25 °C).

-

The mass of the sample is continuously monitored until equilibrium is reached at each RH step.

-

The process can be reversed by decreasing the RH to study desorption and potential hysteresis.

-

The percentage of weight change is calculated to quantify water uptake.

-

3.2. Determination of Deliquescence Relative Humidity (DRH)

The DRH is the specific RH at which a crystalline solid begins to dissolve by absorbing atmospheric moisture.[3]

-

Apparatus: Humidity-controlled thermogravimetric analysis (HTGA) or a humidity-controlled microscope.

-

Methodology (HTGA):

-

A small, crystalline sample of anhydrous this compound is placed in the TGA pan.

-

The RH is gradually increased at a constant temperature.

-

The DRH is identified as the RH at which a sharp increase in sample mass is observed, indicating the onset of deliquescence.[4]

-

Logical Workflow for Assessing Hygroscopicity

The following workflow, illustrated in the diagram below, outlines a systematic approach to characterizing the hygroscopic nature of a substance like anhydrous this compound.

References

In-Depth Technical Guide: Tetrametaphosphoric Acid Safety and Handling

This guide provides comprehensive safety and handling information for tetrametaphosphoric acid, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets for meta-phosphoric acid, which typically contains a mixture of polyphosphoric acids, including this compound, and is often stabilized with sodium metaphosphate.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] Inhalation of dust can cause respiratory tract irritation.[5][6]

GHS Classification:

Signal Word: Danger

Hazard Statements:

-

H335: May cause respiratory irritation.[5]

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless, small, glassy solid or white powder | [5] |

| Odor | Odorless | [5] |

| Molecular Formula | (HPO₃)₄ | |

| Molecular Weight | 319.88 g/mol | |

| Density | 2.2 - 2.4 g/cm³ at 20 °C | [4] |

| Water Solubility | >1500 g/L at 20 °C | |

| pH | 2 (at 33 g/L, 20°C) | [3] |

| Stability | Moisture-sensitive; hygroscopic solid.[2] | [2] |

Table 2: Toxicity Data

Note: Specific toxicological data for pure this compound is limited. The data below is for meta-phosphoric acid (a mixture) and its common stabilizer, sodium metaphosphate.

| Substance | Exposure Route | Species | Value | Classification | Reference |

| Meta-Phosphoric Acid | - | - | - | Not classified as acutely toxic.[2] | [2] |

| Sodium Metaphosphate | Oral | Rat | LD50: 3,050 mg/kg | - | [2] |

Table 3: Exposure Limits

| Substance | Organization | Limit Type | Value | Reference |

| Phosphoric Acid | OSHA | PEL (TWA) | 1 mg/m³ | [5] |

| Phosphoric Acid | ACGIH | TLV (TWA) | 1 mg/m³ | [5] |

| Phosphoric Acid | ACGIH | TLV (STEL) | 3 mg/m³ | [5] |

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent contact and inhalation.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Eyewash stations should be readily available.

-

Skin Protection: Wear impervious protective clothing, including boots, gloves (chemically resistant, e.g., nitrile rubber), a lab coat, or an apron to prevent skin contact.[5][7]

-